molecular formula C14H18F5N5O2S B10954332 1-(difluoromethyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10954332
M. Wt: 415.38 g/mol
InChI Key: ULTKMQDVGLQRID-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring substituted with difluoromethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps. The starting materials often include pyrazole derivatives and fluorinated reagents. The reaction conditions may involve the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(difluoromethyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide is unique due to its combination of difluoromethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18F5N5O2S

Molecular Weight

415.38 g/mol

IUPAC Name

1-(difluoromethyl)-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C14H18F5N5O2S/c1-3-10(24-9(2)6-12(22-24)14(17,18)19)4-5-21-27(25,26)11-7-20-23(8-11)13(15)16/h6-8,10,13,21H,3-5H2,1-2H3

InChI Key

ULTKMQDVGLQRID-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNS(=O)(=O)C1=CN(N=C1)C(F)F)N2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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